2-(2-iodophenyl)pyrrolidine hydrochloride
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Overview
Description
2-(2-iodophenyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-iodoaniline with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-iodophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Deiodinated pyrrolidine derivatives.
Substitution: Various substituted phenylpyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-iodophenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-iodophenyl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenyl)pyrrolidine hydrochloride
- 2-(2-chlorophenyl)pyrrolidine hydrochloride
- 2-(2-fluorophenyl)pyrrolidine hydrochloride
Uniqueness
2-(2-iodophenyl)pyrrolidine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and pharmacological properties.
Properties
CAS No. |
2408974-07-0 |
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Molecular Formula |
C10H13ClIN |
Molecular Weight |
309.6 |
Purity |
95 |
Origin of Product |
United States |
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